molecular formula C25H21F3O5 B2789801 6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol CAS No. 1005047-31-3

6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol

Cat. No.: B2789801
CAS No.: 1005047-31-3
M. Wt: 458.433
InChI Key: MBCSENMNAYNPJH-UHFFFAOYSA-N
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Description

This compound belongs to the chromenol family, characterized by a fused bicyclic system comprising a benzopyran core with a 1,3-dioxolo ring (positions 4,5-g). Key structural features include:

  • 6,7-Dimethyl substituents: These alkyl groups enhance lipophilicity and may influence metabolic stability.
  • 7,8-Dihydro-6H-chromen-6-ol backbone: The dihydroxy and fused dioxolo ring system may contribute to hydrogen bonding and stereochemical complexity.

Properties

IUPAC Name

6,7-dimethyl-8-[2-[3-(trifluoromethyl)phenoxy]phenyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3O5/c1-14-23(18-11-21-22(31-13-30-21)12-20(18)33-24(14,2)29)17-8-3-4-9-19(17)32-16-7-5-6-15(10-16)25(26,27)28/h3-12,14,23,29H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCSENMNAYNPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC=CC=C4OC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol (CAS Number: 1005047-31-3) is a synthetic compound with a complex molecular structure that includes a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H21F3O5C_{25}H_{21}F_{3}O_{5} with a molecular weight of approximately 458.43 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H21F3O5
Molecular Weight458.43 g/mol
Purity>90%

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of the dioxole and chromene moieties may enhance radical scavenging capabilities. In vitro studies have shown that related compounds can inhibit lipid peroxidation and scavenge free radicals effectively.

Anti-inflammatory Effects

Compounds featuring phenoxy groups are often investigated for their anti-inflammatory properties. The trifluoromethyl substitution may enhance these effects by modulating inflammatory pathways or inhibiting pro-inflammatory cytokine release.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK that are critical in cancer progression and inflammation.
  • Interaction with Cellular Receptors : Potential interactions with receptors involved in cell proliferation and apoptosis could be significant.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, related research provides insight into its potential applications:

  • Study on Chromene Derivatives : A study published in Molecules explored various chromene derivatives and their effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation alongside increased apoptosis markers (e.g., caspase activation) .
  • Antioxidant Activity Assessment : Research assessing the antioxidant capacity of phenolic compounds highlighted that structural modifications significantly influence their effectiveness in scavenging free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Chromenol Derivatives

(a) 8-Nitro-2H-chromen-5-ol ()
  • Structure : Lacks the 1,3-dioxolo ring and dihydroxy system but features a nitro group at position 6.
  • Properties :
    • The nitro group increases reactivity (e.g., electrophilic substitution) but may reduce metabolic stability compared to the trifluoromethyl group in the target compound.
    • Synthetic yield: 67% via trifluoroethylacetic acid-mediated reaction .
(b) 7-Hydroxy-6-methyl-8-D-ribityllumazine ()
  • Structure: Contains a ribityl side chain and pteridine-dione system instead of the aryl-phenoxy substituent.
  • Properties: The ribityl group enhances water solubility, contrasting with the lipophilic trifluoromethylphenoxy group in the target compound. Biological role: Intermediate in riboflavin biosynthesis, suggesting divergent applications compared to synthetic chromenols .

Dihydro-[1,3]dioxolo[4,5-g]chromen Analogs

(a) 1-[6,7-Dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine ()
  • Structure: Shares the 6,7-dimethyl and dihydro-dioxolo backbone but substitutes the trifluoromethylphenoxy group with a naphthyl-pyrrolidine system.
  • Molecular weight: 401.51 g/mol, slightly higher than the target compound due to the pyrrolidine moiety .
(b) Enantiomerically Enriched Chromen-6-yl Ethanone Derivative ()
  • Structure: Features a styryl group and phenyl substituent instead of the trifluoromethylphenoxy group.
  • Properties: Enantioselective synthesis via γ-addition highlights the role of stereochemistry in biological activity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dihydro-dioxolo chromenol 6,7-dimethyl, 8-(trifluoromethylphenoxy) ~450 (estimated) High lipophilicity, electron-deficient
8-Nitro-2H-chromen-5-ol Chromenol 8-nitro ~195 Reactive nitro group, moderate yield
1-[6,7-Dimethyl-8-(1-naphthyl)-...pyrrolidine Dihydro-dioxolo chromenol 8-naphthyl, pyrrolidine 401.51 Aromatic stacking, basic nitrogen
7-Hydroxy-6-methyl-8-D-ribityllumazine Pteridine-dione Ribityl side chain ~356 Water-soluble, biosynthetic role

Research Implications

  • Trifluoromethyl vs. Nitro Groups : The target compound’s trifluoromethyl group likely offers superior metabolic stability compared to nitro-containing analogs, which are prone to reduction .
  • Aryl Substituent Effects: Replacement of naphthyl () with trifluoromethylphenoxy may alter binding modes in enzyme targets due to differences in steric bulk and electronic profiles.
  • Stereochemical Considerations : Enantioselective synthesis methods () suggest that the target compound’s stereocenters (if present) could critically influence activity, warranting further study.

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